N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
The compound N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide features a pyridopyrimidinone core linked to a phenyl ring substituted with a methyl group and a benzamide moiety bearing a 2-(trifluoromethyl) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridopyrimidinone core provides a rigid scaffold for target binding.
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2/c1-13-12-15(30-14(2)28-20-17(22(30)32)7-5-11-27-20)9-10-19(13)29-21(31)16-6-3-4-8-18(16)23(24,25)26/h3-12H,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELMONQATUGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. The primary precursor may involve the pyrido[2,3-d]pyrimidine core, which undergoes several modifications. Reaction conditions often entail controlled temperatures and the use of specific catalysts to ensure the formation of desired intermediates and the final product.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for higher yields and cost efficiency. Methods such as continuous flow chemistry, microwave-assisted synthesis, or the use of automated reaction systems may be employed to scale up the production while maintaining purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : It may be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can be critical in modifying the compound’s structure.
Common Reagents and Conditions: : Reactions often require specific solvents, controlled temperatures, and pH adjustments. Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions or trifluoromethanesulfonic acid for certain substitution reactions are common.
Major Products: : The products formed depend on the reaction type, ranging from hydroxyl derivatives in oxidation reactions to alkylated products in substitution reactions.
Scientific Research Applications
N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide has applications in:
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Potentially useful in studying enzyme inhibitors or receptor antagonists.
Medicine: : Could be researched for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Might be applied in the development of novel materials or as a chemical intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving binding to specific enzymes or receptors, thereby modulating biological pathways. The precise mechanism may involve inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Benzamide Ring
Positional Isomerism of Trifluoromethyl Group
A closely related analog, N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide (), differs only in the position of the trifluoromethyl group (3- vs. 2-position on the benzamide ring). For instance, the 2-trifluoromethyl group may impose greater steric hindrance near the amide bond, influencing interactions with hydrophobic pockets in target proteins .
Nitro and Methyl Substitutions
The compound N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide () introduces a nitro group at the 3-position and a methyl group at the 4-position of the benzamide. The electron-withdrawing nitro group may reduce electron density on the amide, decreasing hydrogen-bonding capacity but increasing electrophilicity for covalent interactions. This contrasts with the trifluoromethyl group, which is electron-withdrawing but less reactive .
Bromo Substitution
4-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide () replaces the trifluoromethyl group with a bromine atom. However, its polarizability might enhance halogen bonding, a feature absent in the trifluoromethyl analog .
Modifications to the Pyridopyrimidinone-Phenyl Linkage
Fluorine Substitution on the Phenyl Ring
The compound in includes a fluorine atom at the 2-position of the phenyl ring. Fluorine’s small size and high electronegativity can improve bioavailability by reducing metabolic oxidation. This modification is absent in the target compound, which may result in differing pharmacokinetic profiles .
Heterocyclic Core Variations
Benzo[e][1,4]diazepine Derivatives
The compound (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide () replaces the pyridopyrimidinone core with a fused diazepine-pyrimido[4,5-d]pyrimidine system. This larger heterocycle may enhance binding to targets requiring extended planar interactions but could reduce solubility .
Chromen-Pyrazolo[3,4-d]pyrimidine Systems
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a chromen-pyrazolopyrimidine core.
Structural and Functional Group Analysis
Table 1: Key Structural Differences and Implications
Table 2: Heterocyclic Core Comparisons
Biological Activity
N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the pyridopyrimidine class. This compound has garnered interest due to its diverse biological activities, particularly in the context of cancer therapeutics and other diseases linked to dysregulated cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.32 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity and bioavailability, alongside a pyridopyrimidine core that is pivotal for its biological activity.
This compound primarily functions as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it disrupts phosphorylation processes essential for signal transduction related to cell proliferation and survival. This mechanism positions the compound as a promising candidate for cancer treatment, particularly in tumors characterized by overactive kinase signaling pathways .
Biological Activity and Therapeutic Applications
The compound has shown significant biological activities, including:
- Antitumor Activity : Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary research suggests efficacy against certain bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
-
In Vitro Studies : In laboratory settings, this compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell viability.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : Significant reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment.
-
Animal Models : Preclinical studies using xenograft models have shown that administration of this compound leads to tumor regression in mice implanted with human cancer cells.
- Dosage : Administered at 25 mg/kg body weight.
- Results : Tumor size decreased significantly compared to control groups receiving vehicle treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
